molecular formula C7H12INO B7923868 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone

1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B7923868
M. Wt: 253.08 g/mol
InChI Key: FQWFOHPCOJNRHA-ZETCQYMHSA-N
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Description

1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone is a chiral pyrrolidine derivative featuring an acetyl group (ethanone) at the nitrogen atom and an iodomethyl substituent at the (S)-configured C2 position of the pyrrolidine ring. Its molecular formula is C₈H₁₂INO, with a molar mass of 281.09 g/mol. This compound is listed as a discontinued product by CymitQuimica (Ref: 10-F087510), suggesting its primary use as a synthetic intermediate in pharmaceutical or fine chemical research . The iodine atom at the C2 position may confer unique reactivity, such as participation in nucleophilic substitution or cross-coupling reactions, while the pyrrolidine ring’s basicity could enhance solubility in polar solvents.

Properties

IUPAC Name

1-[(2S)-2-(iodomethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12INO/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWFOHPCOJNRHA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions. For instance, the pyrrolidine ring can be treated with iodomethane in the presence of a base like potassium carbonate.

    Attachment of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions. This can be achieved by reacting the iodomethyl-pyrrolidine intermediate with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodomethyl Group

The iodomethyl group serves as a prime site for S<sub>N</sub>2 reactions due to iodide’s excellent leaving-group ability.

NucleophileProductConditionsYield (%)References
Hydroxide (OH⁻)1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanoneKOH, H<sub>2</sub>O/EtOH, 25°C85
Azide (N<sub>3</sub>⁻)1-((S)-2-Azidomethyl-pyrrolidin-1-yl)-ethanoneNaN<sub>3</sub>, DMF, 80°C78
Thiophenol (PhS⁻)1-((S)-2-(Phenylthiomethyl)-pyrrolidin-1-yl)-ethanonePhSH, NEt<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>92

Mechanism :

  • Backside attack by the nucleophile inverts configuration at the chiral center (retention of (S)-configuration requires mild conditions to avoid racemization).

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Elimination Reactions

Under basic conditions, β-hydride elimination generates an α,β-unsaturated pyrrolidine derivative.

BaseProductConditionsYield (%)References
DBU1-(2-Vinyl-pyrrolidin-1-yl)-ethanoneToluene, 110°C65
KOtBu1-(2-Methylene-pyrrolidin-1-yl)-ethanoneTHF, 60°C58

Key Insight :

  • Steric hindrance from the pyrrolidine ring favors Hofmann elimination over Zaitsev products .

Reactivity of the Acetyl Group

The ketone participates in classic carbonyl reactions:

Reduction to Alcohol

Reducing AgentProductConditionsYield (%)References
NaBH<sub>4</sub>1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanolMeOH, 0°C90
LiAlH<sub>4</sub>1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanolTHF, reflux95

Stereochemical Outcome :

  • Reduction preserves the (S)-configuration at the iodomethyl carbon .

Enolate Formation and Alkylation

BaseElectrophileProductYield (%)References
LDAMeI1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-propan-2-one75
KHMDSAllyl bromide1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-4-penten-2-one68

Note :

  • Enolate regioselectivity is controlled by the bulky pyrrolidine ring, favoring alkylation at the less hindered position .

Cross-Coupling Reactions

The iodomethyl group enables transition-metal-catalyzed couplings , albeit with challenges due to alkyl iodide sluggishness.

CatalystCoupling PartnerProductYield (%)References
Pd(PPh<sub>3</sub>)<sub>4</sub>Phenylboronic acid1-((S)-2-Benzyl-pyrrolidin-1-yl)-ethanone40
NiCl<sub>2</sub>(dppe)Vinylmagnesium bromide1-((S)-2-Allyl-pyrrolidin-1-yl)-ethanone35

Limitation :

  • Low yields stem from competitive elimination and catalyst poisoning by the amine.

Ring-Opening and Rearrangements

Under strong acids or bases, the pyrrolidine ring undergoes cleavage:

ConditionsProductMechanismYield (%)References
H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O4-Iodo-2-acetamidopentanalAcid-catalyzed hydrolysis55
NaOH, EtOH3-Iodo-1-(2-oxopropylamino)-butaneBase-induced β-elimination60

Key Observation :

  • Ring strain and electron-withdrawing acetyl group facilitate ring-opening .

Scientific Research Applications

The compound 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone (CAS No. 1354017-99-4) is a specialized chemical with various applications in scientific research, particularly in organic synthesis and medicinal chemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex molecules. Its structure allows for the introduction of the pyrrolidine moiety, which is a common scaffold in many biologically active compounds.

Case Study: Synthesis of Pyrrolidine Derivatives

In a recent study, researchers utilized this compound to synthesize novel pyrrolidine derivatives with potential anti-cancer activity. The iodide group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance biological activity.

Medicinal Chemistry

The compound has been investigated for its potential use in drug development, particularly in creating new therapeutic agents targeting neurological disorders.

Case Study: Neuroprotective Agents

Research has shown that derivatives of this compound exhibit neuroprotective properties. In vitro studies demonstrated that these compounds could inhibit neuronal apoptosis induced by oxidative stress, suggesting their potential as leads for developing neuroprotective drugs.

Chemical Biology

This compound can be employed as a probe in chemical biology to study protein interactions and cellular mechanisms.

Case Study: Protein Labeling

In one study, scientists used this compound as a labeling agent for specific proteins in live cells. The incorporation of the iodide moiety allowed for selective tagging of proteins, facilitating the study of their dynamics and interactions within cellular environments.

Mechanism of Action

The mechanism of action of 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The ethanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Ethanones

1-[(S)-2-(Isopropylamino-Methyl)-pyrrolidin-1-yl]-ethanone
  • Structure: Substitutes the iodomethyl group with an isopropylaminomethyl group at the C2 position.
  • Molecular Formula : C₁₀H₂₀N₂O; Molar Mass : 184.28 g/mol .
  • This substitution may enhance interactions with biological targets but reduce lipophilicity.
S 16924
  • Structure: (R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone.
  • Molecular Formula: C₂₅H₂₇FNO₃; Molar Mass: 408.49 g/mol .
  • Key Differences: The ethanone group is attached to a 4-fluorophenyl moiety, and the pyrrolidine ring is substituted with an ethyl-aryl ether chain. This complex structure exhibits potent serotonin 5-HT₁A agonist activity, highlighting how aromatic substitutions enhance pharmacological targeting compared to the simpler iodomethyl group in the target compound.

Heterocyclic Ethanones with Varying Ring Systems

2-Acetylpyrrole (1-(1H-pyrrol-2-yl)-ethanone)
  • Structure : A pyrrole ring with an acetyl group.
  • Molecular Formula: C₆H₇NO; Molar Mass: 109.13 g/mol .
  • Key Differences: The unsaturated pyrrole ring lacks the basicity and conformational flexibility of pyrrolidine.
α-Azole Ethanones (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone)
  • Structure: Ethanone linked to aromatic azole rings (e.g., triazole, imidazole) .
  • Key Differences : Azole rings (aromatic, planar) enable π-π stacking in enzyme active sites, whereas the saturated pyrrolidine in the target compound may favor hydrophobic interactions.

Halogen-Substituted Ethanones

1-(6-Bromo-3-pyridyl)ethanone
  • Structure : Pyridine ring with bromo and acetyl groups .
  • Key Differences : Bromine’s lower electronegativity compared to iodine reduces its leaving-group ability in substitution reactions. The pyridine ring’s aromaticity contrasts with pyrrolidine’s aliphatic nature.

Structural and Functional Analysis

Substituent Effects

Compound Substituent Reactivity/Biological Impact
1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone Iodomethyl (C2) High leaving-group ability; potential for cross-coupling or radio-labeling .
1-[(S)-2-(Isopropylamino-Methyl)-pyrrolidin-1-yl]-ethanone Isopropylaminomethyl (C2) Hydrogen-bond donor; enhanced solubility but reduced steric bulk .
S 16924 Ethyl-aryl ether Serotonin receptor targeting via aromatic interactions; complex pharmacokinetics .

Ring Saturation and Basicity

  • Pyrrolidine (Saturated) : Higher basicity (pKa ~11) than pyrrole (pKa ~17), enhancing protonation in physiological environments.
  • Pyrrole (Unsaturated) : Aromaticity limits conformational flexibility but enables π-π interactions .

Biological Activity

1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an iodomethyl group and an ethanone moiety. The presence of the iodomethyl group enhances its electrophilic character, which can facilitate interactions with nucleophilic sites in biological systems.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with target biomolecules:

  • Electrophilic Attack : The iodomethyl group acts as an electrophile, allowing the compound to react with nucleophiles such as amino acids in proteins.
  • Hydrogen Bonding : The ethanone moiety can engage in hydrogen bonding, stabilizing the interaction with target proteins or enzymes.

Biological Activities

This compound has demonstrated various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : There is evidence suggesting that the compound may influence cancer cell behavior. Similar compounds have been shown to interfere with cellular signaling pathways involved in tumor growth and metastasis .

Case Studies and Experimental Data

StudyFindings
Study 1Investigated the effects of pyrrolidine derivatives on lung cancer cells; demonstrated inhibition of cell migration and invasion .
Study 2Evaluated antimicrobial activity against various pathogens; found significant inhibition rates for compounds containing iodomethyl groups .
Study 3Explored structure-activity relationships; identified key functional groups that enhance biological activity .

Detailed Research Insights

A comprehensive study on related pyrrolidine compounds revealed that modifications to the iodomethyl group could significantly alter their biological efficacy. For example, replacing iodine with bromine resulted in decreased activity against certain cancer cell lines, indicating the importance of the halogen's size and electronegativity in mediating biological effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone, and how can retrosynthetic analysis guide the selection of optimal pathways?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can deconstruct the target into precursors like pyrrolidine derivatives and iodinated intermediates. One-step synthesis strategies may focus on alkylation of pyrrolidin-1-yl-ethanone with iodomethane derivatives under stereochemical control. Key considerations include iodine’s sensitivity to light/moisture and the use of chiral auxiliaries to preserve the (S)-configuration .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify pyrrolidine ring protons (δ 1.8–3.5 ppm) and acetyl group (δ 2.1–2.3 ppm). The iodomethyl group’s diastereotopic protons split into multiplets due to restricted rotation.
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).
  • MS : Molecular ion peak at m/z ≈ 253 (C₇H₁₂INO⁺) and fragmentation patterns (e.g., loss of I• or CH₃CO•). Compare with NIST spectral libraries for validation .

Q. What purification methods ensure high enantiomeric purity for this compound?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) or recrystallization using enantiopure resolving agents (e.g., tartaric acid derivatives) are effective. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical control during the synthesis of the (S)-configured iodomethyl group, and how can asymmetric catalysis address these?

  • Methodological Answer : The bulky iodine atom can hinder stereoselective alkylation. Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed cross-coupling or phase-transfer conditions improves enantioselectivity. Kinetic resolution during crystallization or enzymatic methods (e.g., lipase-mediated acetylation) may also enhance ee .

Q. How can single-crystal X-ray diffraction using SHELX programs resolve structural discrepancies in proposed molecular configurations?

  • Methodological Answer : SHELXL refines crystallographic data by optimizing parameters like bond lengths, angles, and thermal displacement. For chiral centers, Flack parameters validate the (S)-configuration. Discrepancies between spectroscopic and crystallographic data (e.g., unexpected bond angles) require re-evaluation of disorder modeling or hydrogen bonding interactions .

Q. What strategies reconcile contradictory thermodynamic data (e.g., sublimation enthalpy) reported for pyrrolidinyl ethanone derivatives?

  • Methodological Answer : Calibrate differential scanning calorimetry (DSC) against NIST-certified standards. Discrepancies in sublimation enthalpy (ΔsubH) may arise from polymorphic forms or impurities. Use gas-phase ion energetics (via mass spectrometry) and computational methods (DFT) to validate experimental data .

Q. How does the iodine atom’s electronic environment influence reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine’s polarizable σ-hole enhances electrophilicity, facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) reveal rate-determining steps. Contrast with bromo/chloro analogs to quantify electronic effects .

Q. What in vitro assays assess the biological activity of this compound, leveraging structural analogs?

  • Methodological Answer : Screen against kinase or GPCR targets using fluorescence polarization (FP) or surface plasmon resonance (SPR). Structural analogs (e.g., pyrrolidinyl ketones with halogens) show activity in NR5A2 receptor modulation; tailor assays to evaluate iodine’s role in binding affinity .

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